2,2'-(Ethyne-1,2-diyl)bis(6-bromopyridine)
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Overview
Description
1,2-Bis(6-bromo-2-pyridinyl)ethyne is an organic compound featuring two brominated pyridine rings connected by an ethyne (acetylene) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(6-bromo-2-pyridinyl)ethyne can be synthesized through a series of reactions involving bromination and coupling reactions. One common method involves the bromination of 2-pyridylacetylene followed by a coupling reaction using a palladium catalyst. The reaction conditions typically include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Coupling Reaction: Employing a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for 1,2-Bis(6-bromo-2-pyridinyl)ethyne are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(6-bromo-2-pyridinyl)ethyne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The ethyne linkage allows for further coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or toluene.
Major Products Formed
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Coupling Products: Larger, more complex molecules formed through the coupling of 1,2-Bis(6-bromo-2-pyridinyl)ethyne with other aromatic or aliphatic compounds.
Scientific Research Applications
1,2-Bis(6-bromo-2-pyridinyl)ethyne has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(6-bromo-2-pyridinyl)ethyne depends on the specific reactions it undergoes. In coupling reactions, the ethyne linkage facilitates the formation of new carbon-carbon bonds through palladium-catalyzed processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-pyridyl)ethylene: Similar structure but without bromine atoms.
1,2-Di(4-pyridyl)ethylene: Another related compound with pyridine rings in different positions.
Uniqueness
1,2-Bis(6-bromo-2-pyridinyl)ethyne is unique due to the presence of bromine atoms, which enhance its reactivity and allow for a wider range of chemical modifications. This makes it a versatile building block in organic synthesis and materials science .
Properties
CAS No. |
76361-97-2 |
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Molecular Formula |
C12H6Br2N2 |
Molecular Weight |
338.00 g/mol |
IUPAC Name |
2-bromo-6-[2-(6-bromopyridin-2-yl)ethynyl]pyridine |
InChI |
InChI=1S/C12H6Br2N2/c13-11-5-1-3-9(15-11)7-8-10-4-2-6-12(14)16-10/h1-6H |
InChI Key |
POUIWAKGXDYISG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C#CC2=NC(=CC=C2)Br |
Origin of Product |
United States |
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